

# Theoretical Insights into 2-Chloroquinoline-3-carbaldehyde Derivatives: A Technical Overview

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## Compound of Interest

**Compound Name:** 2-chloro-5,7-dimethylquinoline-3-carbaldehyde

**Cat. No.:** B187092

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Disclaimer: No direct theoretical or experimental studies on **2-chloro-5,7-dimethylquinoline-3-carbaldehyde** were identified in the available literature. This guide presents a comprehensive analysis of closely related analogues, primarily 2-chloro-7-methylquinoline-3-carbaldehyde and 2-chloroquinoline-3-carboxaldehyde, to provide inferred theoretical characteristics and established experimental protocols relevant to the target molecule.

## Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties.<sup>[1][2]</sup> The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes 2-chloroquinoline-3-carbaldehydes versatile intermediates for the synthesis of more complex heterocyclic systems.<sup>[3]</sup> This technical guide summarizes key theoretical studies and experimental methodologies for analogues of **2-chloro-5,7-dimethylquinoline-3-carbaldehyde**, offering valuable insights for researchers, scientists, and drug development professionals.

## Computational and Theoretical Data

Theoretical studies on 2-chloroquinoline-3-carbaldehyde analogues have been conducted using Density Functional Theory (DFT), providing detailed information on their electronic structure, stability, and reactivity.

## Molecular Geometry and Conformational Analysis

For 2-chloro-7-methylquinoline-3-carbaldehyde (CIMQC), computational studies have identified two stable conformers in the gaseous phase.[1][4] These conformers differ in the orientation of the carbaldehyde group relative to the quinoline ring. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 1: Calculated Energies and Dipole Moments of 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers.[1]

Conformer	Relative Energy ( $\Delta E + ZPV$ ) (kJ mol <sup>-1</sup> )	Dipole Moment (Debye)
CIMQC-1 (trans)	0.00	Not Specified
CIMQC-2 (cis)	13.4	~6.41

## Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. Time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions of these molecules.[5]

Table 2: Frontier Molecular Orbital Energies and Excitation Energies for 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers.[5]

Conformer	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	$S_0 \rightarrow S_2$ Excitation Energy (eV)
trans	Not Specified	Not Specified	Not Specified	3.75
cis	Not Specified	Not Specified	Not Specified	3.84

## Spectroscopic Data

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational analysis has been performed.[\[2\]](#)

Table 3: Selected Calculated Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde.  
[\[2\]](#)

Vibrational Mode	Calculated Wavenumber (cm <sup>-1</sup> )
C=O stretch	Not Specified
C-Cl stretch	Not Specified
Quinoline ring modes	Not Specified

Note: Specific wavenumber values were not provided in the search results but are typically reported in such studies.

## Experimental Protocols

The synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[\[6\]](#)[\[7\]](#)

### General Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[\[7\]](#)[\[8\]](#)

Materials:

- Substituted acetanilide
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Ice

**Procedure:**

- N,N-Dimethylformamide (3 mmol) is added to the substituted acetanilide (1 mmol).
- The mixture is stirred in an ice bath for 20 minutes.
- Phosphorus oxychloride (15 mmol) is added dropwise to the reaction mixture.
- The reaction mixture is allowed to come to room temperature and then heated at 80-90 °C for 7-10 hours.
- After the reaction is complete (monitored by TLC), the mixture is poured onto crushed ice.
- The resulting precipitate is filtered, washed with cold water, and can be used for the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

[8]

## Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

A specific protocol for a closely related dimethylated analogue is available.[9]

**Materials:**

- N-(2,3-dimethylphenyl)acetamide
- N,N-Dimethylformamide (DMF)
- Phosphorus oxytrichloride ( $\text{POCl}_3$ )
- Petroleum ether
- Ethyl acetate

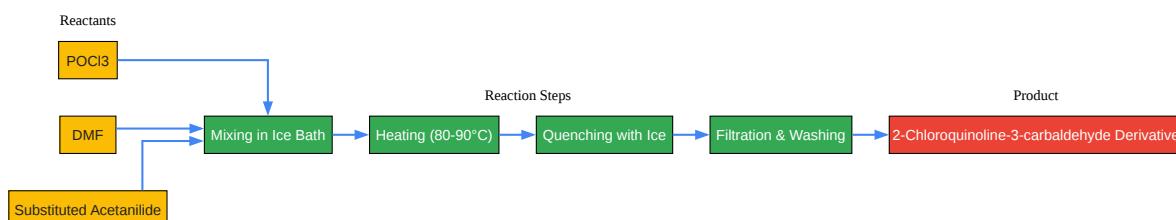
**Procedure:**

- A Vilsmeier-Haack adduct is prepared from phosphorus oxytrichloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K.

- This adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
- The mixture is heated at 353 K for 15 hours.
- The reaction mixture is then poured onto ice.
- The white product is collected and dried.
- The compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[9]

## Visualizations

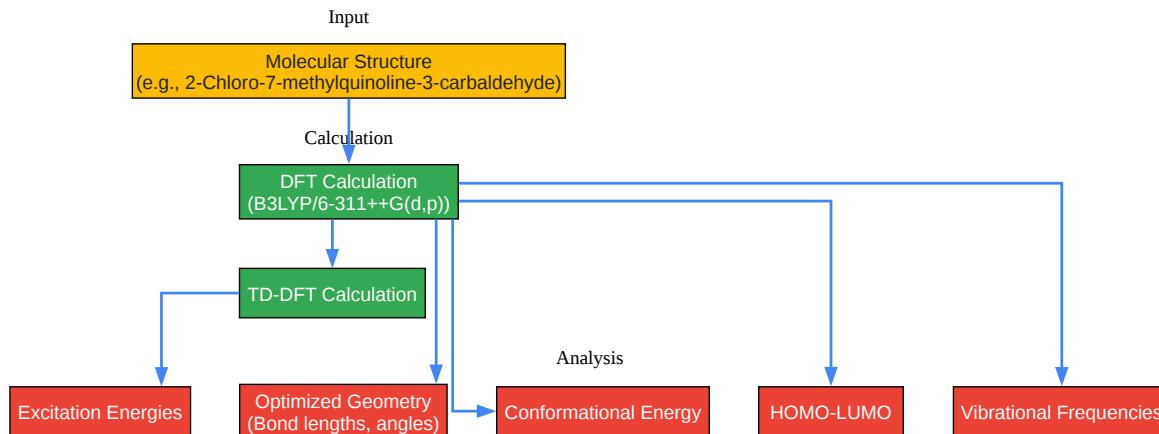
### Vilsmeier-Haack Reaction Workflow



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Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

## Computational Chemistry Workflow for Theoretical Studies

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Caption: A typical workflow for the theoretical study of quinoline derivatives using DFT and TD-DFT methods.

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